molecular formula C9H17N3 B6252543 2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine CAS No. 1269532-47-9

2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine

Cat. No.: B6252543
CAS No.: 1269532-47-9
M. Wt: 167.3
InChI Key:
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Description

2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is a compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine typically involves the formation of the imidazole ring followed by the introduction of the butan-2-yl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of glyoxal, ammonia, and an appropriate aldehyde can yield the imidazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(butan-2-yl)-1H-imidazol-4-yl]ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butan-2-yl group differentiates it from other imidazole derivatives, potentially leading to unique interactions and applications .

Properties

CAS No.

1269532-47-9

Molecular Formula

C9H17N3

Molecular Weight

167.3

Purity

95

Origin of Product

United States

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